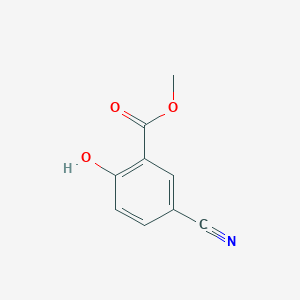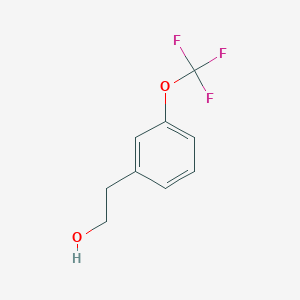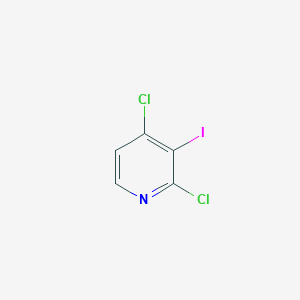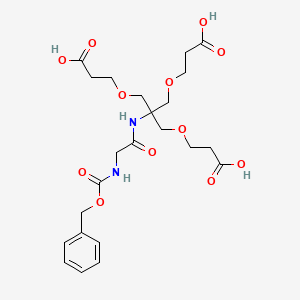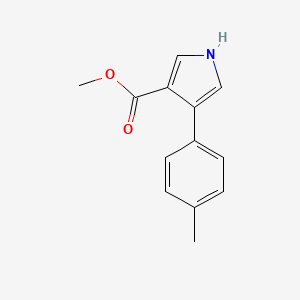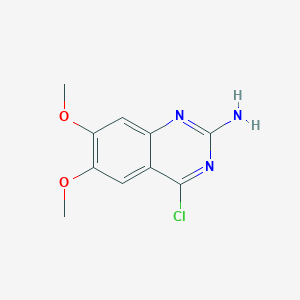
4-Chloro-6,7-diméthoxyquinazolin-2-amine
Vue d'ensemble
Description
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.Applications De Recherche Scientifique
Inhibition de l'auxine dans la croissance des plantes
4-Chloro-6,7-diméthoxyquinazolin-2-amine : a été identifiée comme une substance inhibitrice de l'auxine dans les pousses de maïs . Ce composé peut être utilisé pour étudier la régulation des hormones de croissance des plantes, en particulier l'auxine, qui joue un rôle crucial dans la croissance et le développement des plantes. En inhibant l'auxine, les chercheurs peuvent explorer les voies et les effets de cette hormone sur la morphologie des plantes.
Activités antiprolifératives contre les lignées cellulaires cancéreuses
Ce composé a montré un potentiel dans la conception et la synthèse de nouveaux agents antiprolifératifs . Il a été évalué pour son efficacité contre diverses lignées cellulaires cancéreuses humaines, notamment PC-3, MGC-803, HGC-27, A549 et H1975. La capacité du composé à inhiber la prolifération cellulaire en fait un candidat précieux pour le développement de nouvelles thérapies anticancéreuses.
Induction de l'apoptose dans les cellules tumorales
Des études complémentaires ont révélé que les dérivés de This compound peuvent induire l'apoptose dans les cellules tumorales . Ce processus de mort cellulaire programmée est une cible pour de nombreuses stratégies anticancéreuses, et le rôle du composé dans l'induction de l'apoptose pourrait conduire à des avancées significatives dans le traitement du cancer.
Arrêt du cycle cellulaire en phase G1
Les mêmes dérivés ont également été trouvés pour provoquer un arrêt du cycle cellulaire en phase G1 dans les cellules cancéreuses . Cet arrêt empêche les cellules de se répliquer, inhibant ainsi la croissance tumorale. La compréhension et la manipulation du cycle cellulaire sont un aspect clé de la recherche sur le cancer, et ce composé offre une voie prometteuse pour l'exploration.
Inhibition de la formation de colonies et de la migration dans les cellules cancéreuses
Des composés dérivés de This compound ont été montrés pour inhiber de manière significative la formation de colonies et la migration des cellules cancéreuses . Ces propriétés sont cruciales pour prévenir la métastase, la propagation du cancer d'une partie du corps à une autre, faisant du composé un agent potentiel dans la lutte contre les formes agressives de cancer.
Découverte et développement de médicaments
En raison de ses diverses activités pharmacologiques, This compound est un échafaudage prometteur pour la découverte et le développement de médicaments. Sa structure modifiable permet la création d'une variété de dérivés avec des applications thérapeutiques potentielles, allant des médicaments antitumoraux aux médicaments antiviraux.
Applications en science des matériaux
Les propriétés chimiques de This compound la rendent appropriée pour la recherche en science des matériaux. Sa structure moléculaire pourrait être utilisée dans la synthèse de nouveaux matériaux avec des propriétés spécifiques souhaitées, telles qu'une durabilité accrue ou une conductivité améliorée.
Études biologiques
Les activités biologiques variées de ce composé permettent son utilisation dans un large éventail d'études biologiques. Les chercheurs peuvent étudier ses effets sur différentes voies et systèmes biologiques, contribuant à une meilleure compréhension des processus cellulaires et des cibles thérapeutiques potentielles.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is the alpha 1-adrenoceptor . Alpha 1-adrenoceptors are a type of protein found in various parts of the body, including the heart, blood vessels, and central nervous system. They play a crucial role in regulating the contraction of smooth muscles and secretion of certain hormones.
Mode of Action
4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction can lead to changes in the receptor’s function, potentially altering the regulation of smooth muscle contraction and hormone secretion.
Result of Action
The molecular and cellular effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine’s action are likely related to its interaction with alpha 1-adrenoceptors. By binding to these receptors, the compound could affect smooth muscle contraction and hormone secretion, potentially leading to changes in blood pressure regulation and neurotransmitter release .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Chloro-6,7-dimethoxyquinazolin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can inhibit or activate the kinase activity, thereby influencing various signaling pathways. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with proteins involved in DNA repair mechanisms, potentially affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation by altering gene expression and cellular metabolism. For instance, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may downregulate genes involved in cell cycle progression, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-dimethoxyquinazolin-2-amine exerts its effects through several mechanisms. It binds to the active site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways that are crucial for cell survival and proliferation. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Chloro-6,7-dimethoxyquinazolin-2-amine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis. At very high doses, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may exhibit toxic effects, including damage to normal tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Chloro-6,7-dimethoxyquinazolin-2-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-6,7-dimethoxyquinazolin-2-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within tissues can influence its efficacy and toxicity, as certain tissues may accumulate higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within these organelles can affect its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221698-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



